1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea
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Overview
Description
3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA is a complex organic compound that features a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA typically involves multiple steps. One common method includes the reaction of 2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl chloride with phenylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylurea moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-FLUORO-5-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZOIC ACID: Shares a similar phthalazinone moiety but differs in its functional groups.
4-(3-METHYL-5-OXO-2-PYRAZOLIN-1-YL)BENZOIC ACID: Contains a pyrazoline ring instead of a phthalazinone ring.
Uniqueness
3-{[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)PHENYL]METHYL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N4O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C24H22N4O2/c1-16-12-13-17(22-20-10-6-7-11-21(20)23(29)28(2)27-22)14-18(16)15-25-24(30)26-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H2,25,26,30) |
InChI Key |
LCZPTEQRRDGGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CNC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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